methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate
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Overview
Description
Methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of naphtho[1,2-h]isochromene, characterized by multiple chiral centers and a highly functionalized framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The key steps include:
Formation of the naphtho[1,2-h]isochromene core: This can be achieved through cyclization reactions involving appropriate starting materials.
Functionalization: Introduction of hydroxyl, methyl, and other functional groups through selective reactions such as hydroxylation, methylation, and oxidation.
Chiral Resolution: Separation of enantiomers using chiral chromatography or other techniques to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reduction: NaBH₄, LiAlH₄
Substitution: Nucleophiles like halides, amines, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups will yield carbonyl compounds, while reduction of carbonyl groups will yield alcohols.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to:
Bind to enzymes: Inhibiting or activating enzymatic functions.
Interact with cellular receptors: Modulating signal transduction pathways.
Induce oxidative stress: Affecting cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
Terretonin: A related meroterpenoid with similar structural features.
Isochromene derivatives: Compounds with the isochromene core but different functional groups.
Uniqueness
This compound stands out due to its highly functionalized structure and multiple chiral centers, which contribute to its unique chemical and biological properties
Properties
Molecular Formula |
C26H32O8 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate |
InChI |
InChI=1S/C26H32O8/c1-12-11-13-23(4)10-9-14(27)22(2,3)16(23)15(28)18(29)25(13,6)17-19(30)34-26(7,21(32)33-8)20(31)24(12,17)5/h13,17,28H,1,9-11H2,2-8H3/t13-,17-,23-,24+,25-,26-/m0/s1 |
InChI Key |
GTEJJXOFLPCZGJ-DJFMQIRFSA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)C(C1=C(C(=O)[C@]3([C@H]2CC(=C)[C@@]4([C@@H]3C(=O)O[C@](C4=O)(C)C(=O)OC)C)C)O)(C)C |
Canonical SMILES |
CC1(C(=O)CCC2(C1=C(C(=O)C3(C2CC(=C)C4(C3C(=O)OC(C4=O)(C)C(=O)OC)C)C)O)C)C |
Origin of Product |
United States |
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